molecular formula C13H12N4OS2 B12193951 4-methyl-N-(4-methyl-1,3-thiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

4-methyl-N-(4-methyl-1,3-thiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B12193951
M. Wt: 304.4 g/mol
InChI Key: UARKPADLKKYMGQ-UHFFFAOYSA-N
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Description

4-methyl-N-(4-methyl-1,3-thiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-methyl-1,3-thiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The starting materials might include 4-methylthiazole and 1H-pyrrole, which undergo various chemical transformations such as alkylation, acylation, and cyclization to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction pathways as in the laboratory. The process would be scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(4-methyl-1,3-thiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of thioethers or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at the thiazole or pyrrole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions would be tailored to the specific transformation desired, such as controlling temperature, pH, and solvent choice.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-methyl-1,3-thiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other thiazole derivatives, such as:

  • 2-aminothiazole
  • 4-methylthiazole
  • 2-(1H-pyrrol-1-yl)-1,3-thiazole

Uniqueness

4-methyl-N-(4-methyl-1,3-thiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its uniqueness might be highlighted by comparing its activity, stability, and reactivity with those of similar compounds.

Properties

Molecular Formula

C13H12N4OS2

Molecular Weight

304.4 g/mol

IUPAC Name

4-methyl-N-(4-methyl-1,3-thiazol-2-yl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C13H12N4OS2/c1-8-7-19-12(14-8)16-11(18)10-9(2)15-13(20-10)17-5-3-4-6-17/h3-7H,1-2H3,(H,14,16,18)

InChI Key

UARKPADLKKYMGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=C(N=C(S2)N3C=CC=C3)C

Origin of Product

United States

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